![molecular formula C27H33FN2O3S B2715794 7-azepan-1-yl-1-butyl-3-[(3,4-dimethylphenyl)sulfonyl]-6-fluoroquinolin-4(1H)-one CAS No. 892768-00-2](/img/structure/B2715794.png)
7-azepan-1-yl-1-butyl-3-[(3,4-dimethylphenyl)sulfonyl]-6-fluoroquinolin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-azepan-1-yl-1-butyl-3-[(3,4-dimethylphenyl)sulfonyl]-6-fluoroquinolin-4(1H)-one is a useful research compound. Its molecular formula is C27H33FN2O3S and its molecular weight is 484.63. The purity is usually 95%.
BenchChem offers high-quality 7-azepan-1-yl-1-butyl-3-[(3,4-dimethylphenyl)sulfonyl]-6-fluoroquinolin-4(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-azepan-1-yl-1-butyl-3-[(3,4-dimethylphenyl)sulfonyl]-6-fluoroquinolin-4(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Chemical Synthesis and Reaction Mechanisms
Synthesis of Isoquinoline Derivatives : Research by Takeuchi, Masuda, and Hamada (1992, 1993) explored the synthesis of 7-methoxy-3-methylsulfonyl-3H-benz[d]azepine and its derivatives from isoquinoline 2-oxides, proposing a revised reaction mechanism based on results obtained with deuterated dimethyl sulfoxide-d6 (Takeuchi, Masuda, & Hamada, 1992) (Takeuchi, Masuda, & Hamada, 1993).
Synthesis of Azepan Quinolones : Xia, Chen, and Yu (2013) isolated and identified N-substituted regioisomers of besifloxacin, synthesizing them from related quinolone derivatives. The chemical structure was established based on NMR, mass spectrometry data, and elemental analysis (Xia, Chen, & Yu, 2013).
Antimicrobial Properties and Applications
Antibacterial Activities : Senthilkumar et al. (2009) synthesized novel fluoroquinolone derivatives and evaluated their antimycobacterial activities in vitro and in vivo against various strains of Mycobacterium tuberculosis, identifying compounds with significant activity (Senthilkumar et al., 2009).
Synthesis of Novel Antibacterial Agents : Kuramoto et al. (2003) designed novel quinolone derivatives with potent antibacterial activities against a variety of bacteria, including both Gram-positive and Gram-negative strains, and investigated their structure-activity relationship (Kuramoto et al., 2003).
Biological and Pharmacological Studies
Inhibition of Enzyme Activities : Grunewald et al. (2006) studied tetrahydroisoquinolines, potent inhibitors of phenylethanolamine N-methyltransferase (PNMT), and analyzed their binding to the active site of PNMT, revealing insights into the inhibitory potency and the structural features of these compounds (Grunewald et al., 2006).
Anti-Inflammatory and Analgesic Activities : Hall et al. (1990) demonstrated that certain N-substituted derivatives have significant anti-inflammatory and local analgesic activity in rodents, offering potential for therapeutic applications (Hall et al., 1990).
Miscellaneous Applications
Ionic Liquids and Solvents : Belhocine et al. (2011) synthesized a new family of room temperature ionic liquids using azepane, exploring their potential applications and properties such as density, viscosity, and conductivity (Belhocine et al., 2011).
Synthesis of Antitumor Agents : Zhang et al. (2007) synthesized 4-aminoquinoline derivatives and evaluated their cytotoxic effects on human breast tumor cell lines, identifying compounds with potent anticancer activity (Zhang et al., 2007).
特性
IUPAC Name |
7-(azepan-1-yl)-1-butyl-3-(3,4-dimethylphenyl)sulfonyl-6-fluoroquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33FN2O3S/c1-4-5-12-30-18-26(34(32,33)21-11-10-19(2)20(3)15-21)27(31)22-16-23(28)25(17-24(22)30)29-13-8-6-7-9-14-29/h10-11,15-18H,4-9,12-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRGMJOFHCWWUPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCCCC3)F)S(=O)(=O)C4=CC(=C(C=C4)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

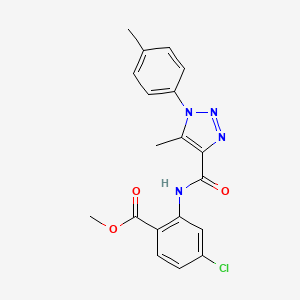
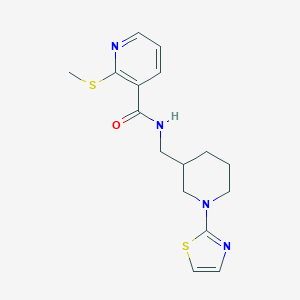
![N2,N5-bis(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)thiophene-2,5-dicarboxamide](/img/structure/B2715714.png)
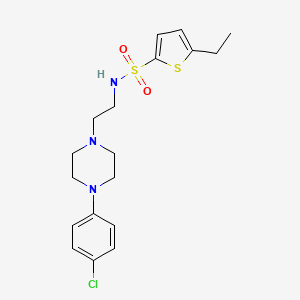
![1,3-dimethyl-N-(6-methylbenzo[d]thiazol-2-yl)-1H-pyrazole-4-sulfonamide](/img/structure/B2715716.png)
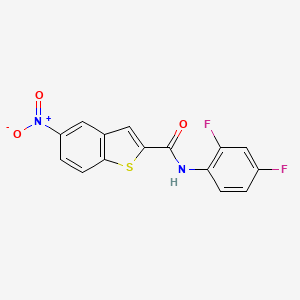
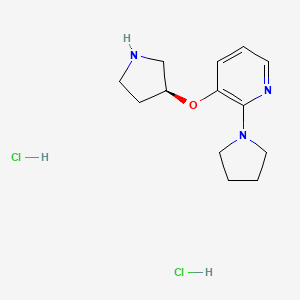
![2-[[3-(Trifluoromethyl)phenyl]iminomethyl]indene-1,3-dione](/img/structure/B2715721.png)
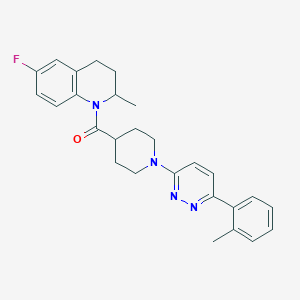
![2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B2715723.png)
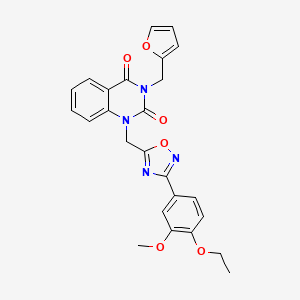
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[7-(4-ethoxyphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}propanamide](/img/structure/B2715727.png)
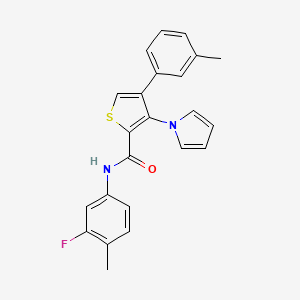
![5-Pyrazolo[1,5-a]pyrazin-4-yl-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2715733.png)